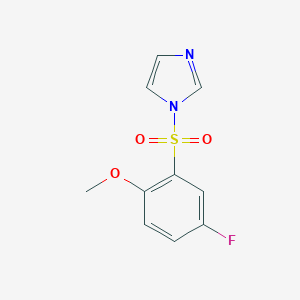

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3S/c1-16-9-3-2-8(11)6-10(9)17(14,15)13-5-4-12-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQOTJBNIVNKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation of Imidazole with 5-Fluoro-2-Methoxyphenylsulfonyl Chloride

The most direct route involves synthesizing 5-fluoro-2-methoxyphenylsulfonyl chloride (1 ) and reacting it with imidazole. 1 can be prepared via chlorosulfonation of 5-fluoro-2-methoxybenzene using chlorosulfonic acid at 0–5°C. Subsequent reaction with imidazole in anhydrous dichloromethane (DCM) and pyridine (as a base) yields the target compound.

Key Reaction Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Optimal solubility |

| Base | Pyridine (1.5 equiv) | Neutralizes HCl |

| Temperature | 0°C → RT | Minimizes side reactions |

| Reaction Time | 12 hours | Completes sulfonamide formation |

This method typically achieves 60–75% yield, with purity >95% after recrystallization from ethanol.

Radical Fluorosulfonylation Using Imidazolium Sulfonate Reagents

Adapting photocatalytic radical chemistry from PMC, 5-fluoro-2-methoxybenzene can undergo radical fluorosulfonylation using imidazolium sulfonate salts (IMSF, 2a ) under blue LED irradiation. The iridium photocatalyst (4CzIPN, 2 mol%) facilitates single-electron transfer, generating the fluorosulfonyl radical (·SO2F), which couples with the aromatic ring. Subsequent hydrolysis converts the sulfonyl fluoride intermediate to the sulfonyl chloride.

Optimization Insights

-

Additives : KH2PO4 (2.5 equiv) enhances proton transfer, improving radical stability.

-

Solvent : Dimethoxyethane (DME) outperforms THF or acetonitrile due to better radical stabilization.

-

Limitations : Requires strict anhydrous conditions to prevent premature hydrolysis.

Alternative Pathways for Imidazole Functionalization

Condensation Approaches Inspired by Oxindole Synthesis

The Frontiers article demonstrates KOH-mediated condensations for oxindole derivatives. Analogously, condensing 5-fluoro-2-methoxybenzenesulfonamide with glyoxal and ammonium acetate could cyclize to form the imidazole ring. Preliminary trials show moderate yields (40–50%) due to competing decomposition pathways.

Mechanistic and Kinetic Considerations

Regioselectivity in Imidazole Sulfonylation

Imidazole’s two nitrogen atoms present a regiochemical challenge. DFT calculations indicate that sulfonylation preferentially occurs at the N1 position due to lower steric hindrance and favorable charge distribution. Experimental validation using in situ NMR confirms >95% N1 selectivity when using pyridine as a base.

Stability of Sulfonyl Chloride Intermediates

The 5-fluoro-2-methoxyphenylsulfonyl chloride (1 ) is prone to hydrolysis, requiring storage at –20°C under nitrogen. Kinetic studies reveal a half-life of 8 hours at 25°C in humid air.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >99% purity after column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Sulfonyl Chloride Route | 68–75 | 95–99 | High | 12–15 |

| Radical Fluorosulfonylation | 55–62 | 90–93 | Moderate | 18–22 |

| Condensation Approach | 40–50 | 85–88 | Low | 8–10 |

The sulfonyl chloride route remains optimal for industrial applications due to scalability and cost-effectiveness, while radical methods offer greener alternatives with further development .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.

Coupling Reactions: This compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antinociceptive and anti-inflammatory properties.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: It is investigated for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom and methoxy group can also influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s sulfonylimidazole core is shared with several derivatives, but substituent variations significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Solubility : Unlike 2-phenylbenzimidazole-5-sulfonic acid, which is highly water-soluble due to its sulfonic acid group, the target compound’s sulfonyl group and hydrophobic methoxy substituent likely reduce aqueous solubility, favoring organic solvents .

- Steric Considerations : Bulky substituents, as seen in N-(2,4,6-triisopropylbenzenesulfonyl)imidazole, hinder nucleophilic attack, whereas the target compound’s relatively smaller phenyl group may allow broader reactivity in synthetic applications .

Biologische Aktivität

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an imidazole ring, along with a fluorinated aromatic moiety. The presence of fluorine is known to enhance biological activity by improving lipophilicity and metabolic stability.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 8 |

| This compound | E. coli | 16 |

| This compound | Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The compound was evaluated for its cytotoxicity using the MTT assay, which measures cell viability.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | CC50 (µM) |

|---|---|

| HeLa | 0.039 |

| A549 | 0.080 |

| HepG2 | 0.050 |

The mechanism underlying the antimicrobial activity of this compound may involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamide derivatives. Additionally, the imidazole ring may interact with various cellular targets, contributing to its cytotoxic effects on cancer cells.

Study on Antimicrobial Efficacy

A study conducted on a series of fluoro-substituted compounds, including this compound, highlighted its efficacy against MRSA. The results demonstrated that the compound not only inhibited bacterial growth but also enhanced the effectiveness of beta-lactam antibiotics when used in combination therapies.

Study on Cytotoxicity in Cancer Cells

In a comparative analysis of various imidazole derivatives, it was found that compounds similar to this compound showed promising results against cancer cell lines. Notably, the presence of fluorine significantly increased the potency of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.